

# Prosolvin® (Luprostiol) Technical Support Center: Equine Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Prosolvin*

Cat. No.: *B1675510*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Prosolvin®** (active ingredient: Luprostiol) in equine studies. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.

## Frequently Asked Questions (FAQs)

Q1: What is **Prosolvin®** and what is its primary mechanism of action in horses?

A1: **Prosolvin®** contains Luprostiol, a potent synthetic analog of the natural prostaglandin F2α (PGF2α).[1] Its primary action in mares is as a luteolytic agent, causing the regression of the corpus luteum (CL).[2] This process is essential for the synchronization of estrus. The breakdown of the CL results in a decrease in progesterone levels, which is subsequently followed by follicle growth, the onset of estrus, and ovulation.[2]

Q2: What are the expected, common side effects of **Prosolvin®** injection in horses?

A2: While **Prosolvin®** is reported to have fewer adverse reactions than naturally occurring prostaglandins, some side effects can be observed.[1] The most commonly reported side effects are mild and transient in nature.[2] These include sweating and slight respiratory effects.[2] It is also possible for prostaglandins to induce diarrhea and abdominal discomfort in horses.[2][3]

Q3: What is the typical onset and duration of these common side effects?

A3: For prostaglandin F2 $\alpha$  analogs in general, adverse effects such as sweating, increased gastrointestinal motility (diarrhea), colic, and an increased heart rate typically manifest within 5 to 10 minutes following administration. These effects are generally transient and resolve within an hour. In horses, peak plasma concentrations of Luprostiol are reached within approximately 37.5 minutes, and the plasma half-life is about 1.5 hours, after which the compound is rapidly metabolized and excreted.[2][3] This pharmacokinetic profile is consistent with the transient nature of the observed side effects.

Q4: Are there any less obvious or "unexpected" physiological responses to **Prosolvin**® that researchers should be aware of?

A4: Yes, a notable unexpected effect is a subclinical physiological stress response. A study comparing Luprostiol and another PGF2 $\alpha$  analog, D-cloprostenol, found no apparent clinical side effects. However, a transient and significant increase in salivary cortisol concentration was observed 60 minutes post-injection, indicating a physiological stress response that was not outwardly visible.[4] This suggests that even in the absence of overt clinical signs, the administration of **Prosolvin**® can induce a measurable, short-term stress response.

## Troubleshooting Guide

Q1: A horse in my study has developed sweating and mild abdominal discomfort after **Prosolvin**® injection. What is the recommended course of action?

A1:

- **Monitoring:** Closely monitor the horse's vital signs, including heart rate and respiratory rate, as well as the severity of the clinical signs.
- **Duration:** These effects are typically self-limiting and resolve within an hour.[3]
- **Intervention:** In most instances, no specific treatment is necessary. Providing a calm and comfortable environment for the animal is recommended.[3] If signs are severe or persist, a veterinary consultation is advised.

Q2: We are not observing the expected luteolytic effect after **Prosolvin**® administration. What are the potential causes?

A2:

- **Timing of Administration:** The corpus luteum is only responsive to PGF2α during a specific period. There is a refractory period of approximately 4-5 days following ovulation when mares will not respond to the luteolytic effects of **Prosolvin**®.<sup>[2]</sup> Ensure administration occurs during the responsive phase of the CL.
- **Drug Interactions:** Concurrent use of non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit endogenous prostaglandin synthesis and may interfere with the action of exogenous prostaglandins.

Q3: Can **Prosolvin**® be used in pregnant mares?

A3: No, **Prosolvin**® should not be administered to pregnant animals unless the intention is to induce parturition or abortion.<sup>[2]</sup>

## Data Presentation

Table 1: Salivary Cortisol Concentrations in Mares Following PGF2α Analog Administration

This table summarizes the findings from a study investigating the stress response to Luprostiol and D-cloprostenol in mares.

Treatment Group	Salivary Cortisol (ng/ml) Pre-injection (Mean ± SEM)	Salivary Cortisol (ng/ml) 60 min Post-injection (Mean ± SEM)
Luprostiol (LUP)	1.4 ± 0.3	8.0 ± 1.4
D-cloprostenol (CLO)	1.4 ± 0.3	4.2 ± 0.7
Saline (CON)	1.3 ± 0.2	1.0 ± 0.3

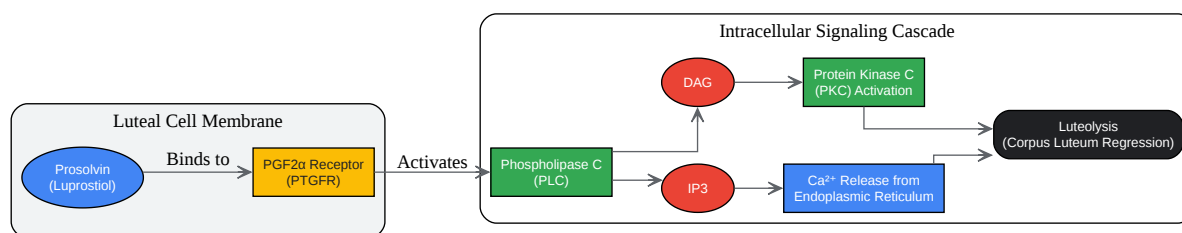
Data adapted from Kuhl J, et al. (2016).<sup>[4]</sup>

## Experimental Protocols

### Methodology for the Investigation of a Stress Response to PGF2 $\alpha$ Analogs in Mares

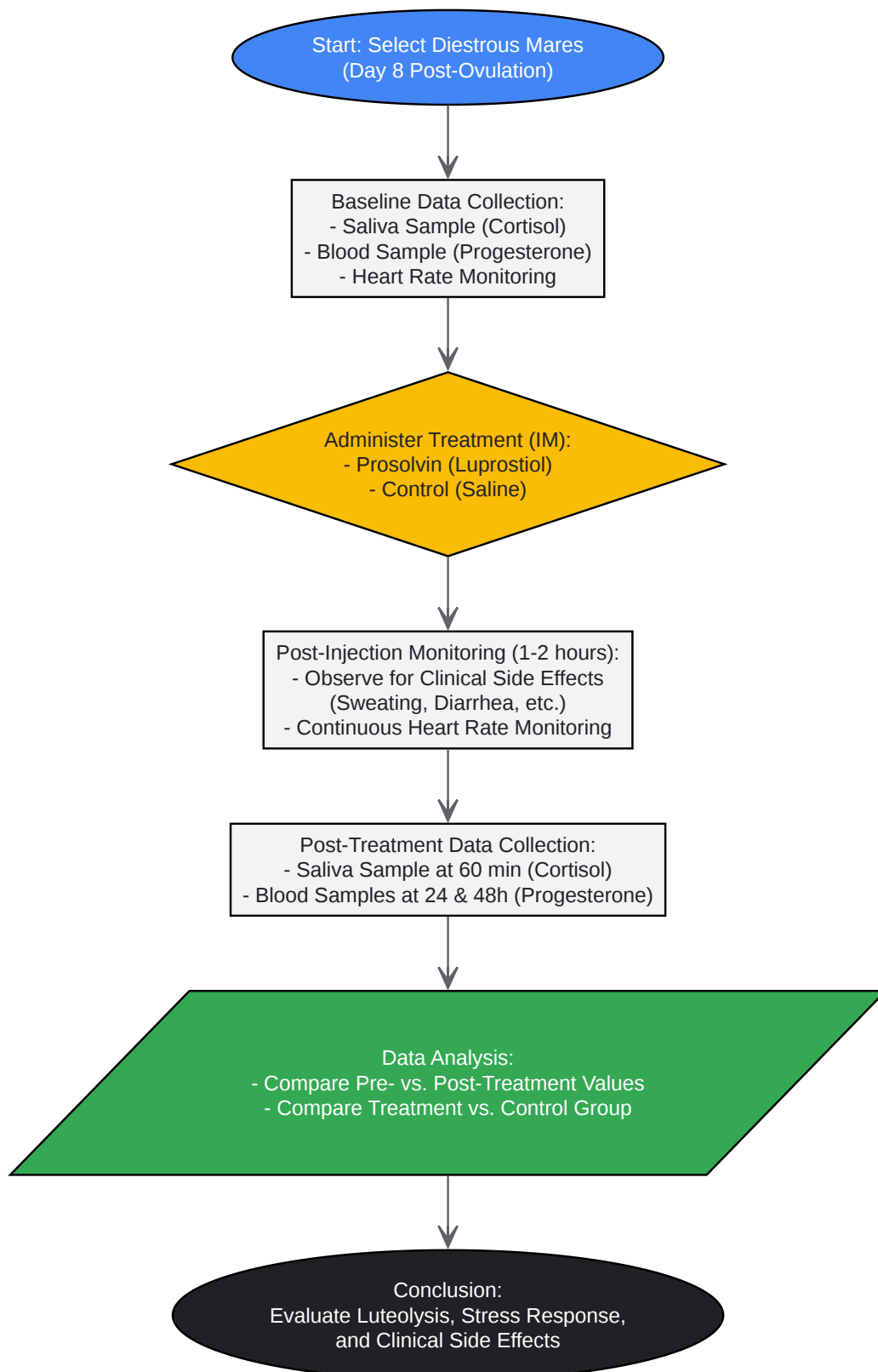
- Study Design: A crossover study was conducted with eight mares.
- Treatments: Mares received, in alternating order, either Luprostiol (3.75 mg, intramuscularly), D-cloprostenol (22.5  $\mu$ g, intramuscularly), or saline (0.5 ml of 0.9% NaCl, intramuscularly) on day 8 post-ovulation.
- Data Collection:
  - Blood samples were collected to measure plasma progesterone concentrations to confirm luteolysis.
  - Saliva samples were collected immediately before and 60 minutes after injection to measure cortisol concentrations.
  - Heart rate and heart rate variability were also monitored.
- Outcome Measures: The primary outcomes were changes in progesterone and salivary cortisol concentrations, as well as any observable clinical side effects.[4]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Prosolvin** (Luprostiol) in equine luteal cells.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for investigating side effects of **Prosolvin**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. equinecarepharmacy.com [equinecarepharmacy.com]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. benchchem.com [benchchem.com]
- 4. The PGF2 $\alpha$  agonists luprostitol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Prosolvin® (Luprostitol) Technical Support Center: Equine Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675510#unexpected-side-effects-of-prosolvin-in-horses]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)